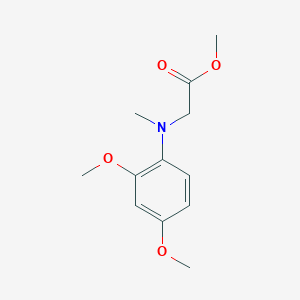

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate

Description

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate is a glycine-derived ester featuring a 2,4-dimethoxyphenyl group and a methyl group attached to the nitrogen atom. These compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) .

Key structural attributes of the compound include:

- Aromatic substitution: The 2,4-dimethoxyphenyl group contributes to electron-donating effects, influencing reactivity and solubility.

- Ester functionality: The methyl ester enhances lipophilicity, aiding in membrane permeability.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

methyl 2-(2,4-dimethoxy-N-methylanilino)acetate |

InChI |

InChI=1S/C12H17NO4/c1-13(8-12(14)17-4)10-6-5-9(15-2)7-11(10)16-3/h5-7H,8H2,1-4H3 |

InChI Key |

HLWDNUYHYJTPAS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)OC)C1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Amine Intermediate

2.1. Starting Material: 2,4-Dimethoxyphenylamine

The aromatic amine precursor can be synthesized through reduction of corresponding nitro compounds or via direct amination of phenolic derivatives.

Method A: Reduction of 2,4-Dimethoxy-nitrobenzene

- Reaction: Nitro reduction using catalytic hydrogenation or metal reduction (e.g., iron or zinc) in acidic or neutral media.

- Example:

2,4-Dimethoxy-nitrobenzene + H2 (catalyst) → 2,4-Dimethoxyphenylamine

Method B: Nitration of 2,4-Dimethoxyphenol followed by reduction

- Nitrate phenol derivatives selectively, then reduce to amine.

N-Methylation of the Aromatic Amine

- Reductive Methylation: Using formaldehyde and formic acid (Eschweiler–Clarke reaction).

- Alkylation with Methyl Halides: Using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

3.2. Recommended Method: Methylation with Methyl Iodide

2,4-Dimethoxyphenylamine + CH3I + Base (K2CO3) → N-Methyl-2,4-dimethoxyphenylamine

- Conditions: Reflux in acetone or acetonitrile, inert atmosphere.

Formation of the Glycinate Ester

4.1. Conversion to Glycine Derivative

- The N-methylated aromatic amine reacts with chloroacetic acid derivatives or via peptide coupling methods.

- The amino acid intermediate is esterified with methyl alcohol under acidic conditions or using diazomethane.

N-methylated amino acid + CH2N2 → Methyl ester

- Alternative: Fischer esterification using methanol and sulfuric acid at reflux.

- Diazomethane methylation offers high yield and purity, but requires careful handling due to toxicity.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Reduction of nitrobenzene | H2, catalyst | Room temp, 18-24 h | >85% |

| 2 | N-methylation | CH3I, K2CO3 | Reflux, inert | >90% |

| 3 | Formation of glycinate ester | Chloroacetic acid derivative or diazomethane | Reflux or room temp | Variable, up to 80% |

Additional Considerations and Variations

- Protection of Phenolic Hydroxyl Groups: To prevent side reactions, phenolic groups may be protected with methyl or acetyl groups during intermediate steps.

- Purification: Column chromatography and recrystallization are standard for purification at each stage.

- Reaction Optimization: Temperature, solvent choice, and molar ratios are optimized based on specific laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues: N-Methyl vs. N-Sulfonyl Derivatives

A closely related compound, Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 333321-49-6), substitutes the N-methyl group with a methylsulfonyl moiety. Key differences include:

Key Insight : The sulfonyl derivative’s higher polarity may reduce bioavailability but improve crystallinity for purification.

Aromatic Substituent Variations

Variations in the aromatic ring significantly alter physicochemical and pharmacological properties:

a. Methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate (CAS Not Provided)

- Structure : Features a 2,6-dichlorophenyl group and an acetylated nitrogen.

- Molecular Formula: C₁₂H₁₃Cl₂NO₃ .

b. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 425626-62-6)

- Structure : Combines chloro-methoxyphenyl and tosyl groups.

- Impact : The tosyl group enhances steric bulk, possibly affecting binding affinity in target proteins .

c. Ethyl N-[(2-hydroxyphenyl)methyl]glycinate (CAS 57938-78-0)

- Structure : Ethyl ester with a 2-hydroxyphenyl group.

Ester Group Variations

The choice of ester (methyl vs. ethyl) influences metabolic stability and hydrolysis rates:

a. HPLC and LCMS Data

- This compound: No direct data available.

- Sulfonyl Analog (CAS 333321-49-6): Not explicitly provided, but related compounds show HPLC retention times of 0.66–1.64 minutes under specific conditions (SQD-FA05) .

- Dichlorophenylacetyl Derivative : LCMS m/z 294 [M+H]⁺ .

Biological Activity

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate is an organic compound categorized as a glycine derivative. Its unique structure, which includes a methyl group attached to the nitrogen atom and two methoxy groups on the phenyl ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 239.27 g/mol. The structural features include:

- Methoxy Groups : Two methoxy groups on the phenyl ring, which may enhance lipophilicity and biological interactions.

- Glycine Derivative : The presence of the glycine moiety suggests potential interactions with various biological targets.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Glycine, N-[(2,4-dimethoxyphenyl)methyl]- | Lacks methyl group on nitrogen; simpler structure | |

| n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine | Larger molecular size; different functional groups | |

| Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate | Contains additional ester functionality; more complex structure |

This table illustrates the uniqueness of this compound due to its specific combination of functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting that its mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies have also shown that this compound possesses anticancer properties. It appears to influence cellular pathways related to growth and proliferation by modulating signaling pathways or inhibiting specific enzymes involved in tumor growth. For instance, the compound's interaction with neomorphic mutations in isocitrate dehydrogenase (IDH) has been investigated for its potential to inhibit tumorigenesis in certain malignancies .

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound binds to specific receptors or enzymes within biological systems. This binding could lead to modulation of cellular functions such as apoptosis and inflammatory responses.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used for comparison.

Study 2: Anticancer Potential

In another study involving cancer cell lines, treatment with this compound resulted in decreased cell viability and induced apoptosis. The study highlighted its potential as a therapeutic agent in cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 2,4-dimethoxyaniline and glycine derivatives. A common method employs methyl chloroformate as a reagent under basic conditions (often using triethylamine). The reaction conditions are critical for optimizing yield and purity, often utilizing purification techniques such as recrystallization and chromatography post-synthesis.

Q & A

Q. What are the optimal synthetic routes for Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate, and how can reaction conditions be systematically optimized?

The synthesis typically involves sequential alkylation and acylation steps. Starting materials include 2,4-dimethoxyaniline and methyl glycinate derivatives. Key steps:

- Alkylation : React 2,4-dimethoxyaniline with methyl chloroacetate in anhydrous dichloromethane using triethylamine as a base (40–50°C, 6–8 hours) .

- N-Methylation : Introduce the methyl group via reductive amination (e.g., formaldehyde/NaBH₄) or direct alkylation with methyl iodide in DMF .

- Optimization : Use response surface methodology (RSM) to refine temperature, solvent polarity, and catalyst ratios. Monitor yields via HPLC and adjust reaction time based on TLC .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (δ 3.7–3.9 ppm) and methylamide (δ 2.8–3.1 ppm) groups. Aromatic protons appear as doublets (δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ peaks at m/z 294 .

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~1.6 minutes under SQD-FA05 conditions) for purity assessment .

Q. What preliminary biological screening approaches are suitable for identifying the compound’s potential therapeutic activities?

- Enzyme Inhibition Assays : Test cyclooxygenase (COX) inhibition using colorimetric kits (e.g., prostaglandin H₂ conversion) .

- Antimicrobial Screening : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assays on human fibroblast lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but sterically hinder para positions. Reaction pathways depend on:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the glycinate moiety.

- Catalysts : Pd(OAc)₂ or CuI improve coupling efficiency in Suzuki-Miyaura reactions with aryl halides .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in SNAr reactions .

Q. How can structural modifications to the glycinate backbone enhance selectivity for COX-2 inhibition while minimizing off-target effects?

- Substitution Patterns : Replace the methyl group with bulkier tert-butyl or fluorinated alkyl chains to sterically block COX-1 binding .

- Isosteric Replacements : Introduce sulfonamide (-SO₂NH₂) or phosphonate groups to mimic prostaglandin’s carboxylate .

- Molecular Dynamics : Simulate docking poses (e.g., AutoDock Vina) to predict binding affinity changes .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

Discrepancies often arise from:

- Strain Variability : Use standardized ATCC strains and CLSI guidelines for MIC determination .

- Solubility Limitations : Pre-saturate the compound in DMSO/PEG-400 mixtures to ensure bioavailability .

- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess potentiating effects via checkerboard assays .

Structural and Functional Comparisons

Q. Table 1: Key Structural Analogs and Their Distinct Properties

Methodological Recommendations

Q. Resolving Spectral Overlaps in NMR Analysis

Q. Scaling Up Synthesis Without Yield Loss

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions .

- Catalyst Recycling : Immobilize Pd nanoparticles on mesoporous silica for reusable cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.